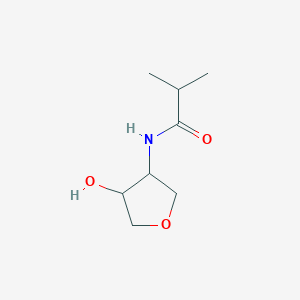

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is an organic compound characterized by the presence of a hydroxyoxolane ring and a methylpropanamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide typically involves the following steps:

Formation of the Hydroxyoxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

Amidation Reaction: The hydroxyoxolane intermediate is then reacted with 2-methylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH₄ (lithium aluminium hydride).

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.

Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.

Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted oxolane derivatives.

Aplicaciones Científicas De Investigación

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mecanismo De Acción

The mechanism by which N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or microbial growth, through its interaction with molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide: Similar in structure but contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.

N-(4-Hydroxyoxolan-3-yl)-2-ethylpropanamide: Similar but with an ethyl group instead of a methyl group, affecting its reactivity and applications.

Uniqueness

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyoxolane ring and methylpropanamide group make it a versatile compound for various applications in research and industry.

Actividad Biológica

N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound features a hydroxylated oxolane ring and an amide functional group, which are critical for its biological interactions. The oxolane structure contributes to the compound's ability to engage with various biological targets, potentially influencing enzymatic activities and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and diabetes.

- Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Pharmacological Effects

Research has suggested that this compound exhibits several pharmacological effects:

- Anticancer Activity : Some studies have indicated that this compound may possess anticancer properties, potentially through the modulation of apoptotic pathways or inhibition of tumor growth.

- Antimicrobial Properties : There are indications that it may also exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound. Below are key findings from selected research:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Demonstrated inhibition of cell proliferation in cancer cell lines with IC50 values indicating significant potency. |

| Study 2 | Assess antimicrobial properties | Showed effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting potential therapeutic applications. |

| Study 3 | Investigate enzyme interactions | Identified as a competitive inhibitor of specific metabolic enzymes, leading to altered metabolic profiles in treated cells. |

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further research is necessary to fully understand its long-term effects.

Propiedades

Fórmula molecular |

C8H15NO3 |

|---|---|

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

N-(4-hydroxyoxolan-3-yl)-2-methylpropanamide |

InChI |

InChI=1S/C8H15NO3/c1-5(2)8(11)9-6-3-12-4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11) |

Clave InChI |

ZZEMWAOJNGCRLJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)NC1COCC1O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.